Home > Products > Screening Compounds P71728 > (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide
(4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide -

(4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide

Catalog Number: EVT-6071109
CAS Number:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide

Compound Description: This compound is a Hepatitis C virus (HCV) protease inhibitor. The research focuses on the different crystalline forms of this compound and their potential use in pharmaceutical compositions for treating HCV. []

2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid (NPC 12626)

Compound Description: NPC 12626 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The paper investigates the pharmacological specificity of the discriminative stimulus properties of NPC 12626 in rats. []

Relevance: While not directly related to the target compound (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide, NPC 12626 represents another class of amino acid-derived compounds with specific biological activity. This highlights the broader context of modifying amino acids for pharmacological purposes. [https://www.semanticscholar.org/paper/ce8e929c1ffcd17ceaa204f768cc4ef98257edd8] []

N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76)

Compound Description: 5-DACTHF is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA). It exhibits antitumor activity by inhibiting purine de novo biosynthesis through targeting enzymes like glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase). []

Relevance: Although structurally different from (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide, 5-DACTHF shares the common feature of having a benzoyl-L-glutamic acid moiety. This structural motif highlights the use of modified amino acids and benzoyl groups in designing compounds with potential therapeutic applications. [https://www.semanticscholar.org/paper/f94c9b20d059fca187c735c9c74cb94e64773a28] []

3-amino-1-hydroxypyrrolidin-2-one (HA-966)

Compound Description: HA-966 is a glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. The research focuses on the influence of five-membered ring conformation on its biological activity. []

Relevance: This compound shares a pyrrolidone core with (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide, which also contains a pyrrolidine ring as part of the proline structure. While the rest of the structures differ significantly, the shared pyrrolidine/pyrrolidone ring system demonstrates a common structural element utilized in designing compounds with activity at the glycine/NMDA receptor. [https://www.semanticscholar.org/paper/1bd1c17e40c259bd393221b1ccaa890fbc3cfcfb] []

3R-amino-1-hydroxy-4R-methylpyrrolidin-2-one (L-687,414)

Compound Description: L-687,414 is a potent glycine/NMDA receptor antagonist derived from HA-966, showing improved activity due to its specific 3R-amino, 4R-methyl configuration. []

Relevance: Similar to HA-966, L-687,414 shares the pyrrolidone core with (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide. The study highlights the importance of stereochemistry in modulating biological activity, suggesting that modifications to the stereochemistry of the pyrrolidine ring in (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide could potentially influence its activity. [https://www.semanticscholar.org/paper/1bd1c17e40c259bd393221b1ccaa890fbc3cfcfb] []

Compound Description: These compounds are designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), potentially acting as antitumor agents. []

Relevance: Both compounds share the benzoyl-L-glutamic acid moiety with (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide. While the core heterocyclic structures differ, this similarity highlights the recurrence of specific structural motifs in the development of antitumor agents. [https://www.semanticscholar.org/paper/6bdb99e3070b5187046e497b6c1e35b1e8901862] []

N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514)

Compound Description: LY231514 is a known dual inhibitor of TS and DHFR, serving as a reference compound for evaluating the newly synthesized compounds 2 and 4. []

Relevance: Similar to compounds 2 and 4, LY231514 shares the benzoyl-L-glutamic acid moiety with (4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide. The presence of this recurring motif emphasizes its potential role in influencing the binding and activity of these compounds in targeting TS and DHFR. [https://www.semanticscholar.org/paper/6bdb99e3070b5187046e497b6c1e35b1e8901862] []

Properties

Product Name

(4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]-L-prolinamide

IUPAC Name

(2S,4R)-4-amino-N-methyl-1-[2-(4-methylbenzoyl)benzoyl]pyrrolidine-2-carboxamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H23N3O3/c1-13-7-9-14(10-8-13)19(25)16-5-3-4-6-17(16)21(27)24-12-15(22)11-18(24)20(26)23-2/h3-10,15,18H,11-12,22H2,1-2H3,(H,23,26)/t15-,18+/m1/s1

InChI Key

LSPUKJHUROSXBY-QAPCUYQASA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N3CC(CC3C(=O)NC)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N3CC(CC3C(=O)NC)N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N3C[C@@H](C[C@H]3C(=O)NC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.